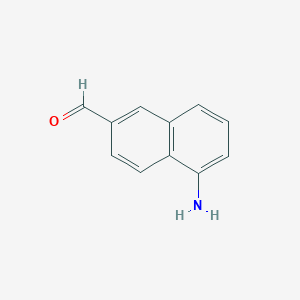

5-Amino-naphthalene-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-aminonaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRIMDGAOBQFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)C(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 5 Amino Naphthalene 2 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its role in carbon-carbon bond formation.

Schiff Base Formation with Primary Amines

The condensation of an aldehyde with a primary amine to form a Schiff base, or imine, is a fundamental and widely utilized reaction. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. For 5-Amino-naphthalene-2-carbaldehyde, this reaction would involve the carbaldehyde moiety reacting with various primary amines. While specific studies on this compound are not available, the general mechanism is well-established. The reaction is often catalyzed by acid or base and can be driven to completion by the removal of water. The resulting Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in coordination chemistry.

Reductive Amination for Functional Group Interconversion

Reductive amination is a powerful method for the synthesis of amines. This two-step, one-pot process involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. In the context of this compound, the carbaldehyde group could react with a primary or secondary amine to form a Schiff base, which would then be reduced using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This would provide a route to a variety of N-substituted aminomethylnaphthalene derivatives. The choice of reducing agent is crucial to avoid the reduction of the aldehyde starting material before imine formation.

Condensation Reactions with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound, which is a compound possessing a CH₂ group flanked by two electron-withdrawing groups. This reaction is typically catalyzed by a weak base. For this compound, the carbaldehyde group would be expected to react with active methylene compounds such as malononitrile, ethyl cyanoacetate, or diethyl malonate. The initial product is a stable, conjugated system. The reaction provides a versatile route to a wide range of substituted styrenes and other unsaturated compounds, which are valuable precursors in further synthetic transformations.

Reactions Involving the Aromatic Amino Moiety

The primary amino group attached to the naphthalene (B1677914) ring is a key site for a variety of transformations, including electrophilic substitution and reactions at the nitrogen atom itself.

Amidation and Acylation Reactions

The primary amino group of this compound is nucleophilic and can readily react with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids (under coupling conditions) to form the corresponding amides. This acylation reaction is a common method for the protection of the amino group or for the introduction of new functional groups into the molecule. The resulting N-acylated derivatives would exhibit different reactivity and physical properties compared to the parent amine.

Cyclization Reactions Leading to Fused Heterocycles

The presence of both a nucleophilic amino group and an electrophilic aldehyde functionality in a pseudo-ortho relationship on the naphthalene core of this compound makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. These intramolecular and intermolecular cyclization reactions are often high-yielding and provide direct access to valuable polycyclic aromatic compounds.

One of the most prominent applications of o-aminoaromatic aldehydes is the Friedländer annulation , which involves the reaction with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgwikipedia.org In the case of this compound, reaction with ketones such as cyclohexanone (B45756) or cyclopentanone (B42830) in the presence of a base or acid catalyst would be expected to yield benzo[g]quinoline derivatives. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the fused pyridine (B92270) ring. wikipedia.org

The general applicability of this reaction could be extended to a variety of ketones and other carbonyl compounds, providing access to a library of substituted benzo[g]quinolines. The reaction conditions can be tuned to optimize yields, with catalysts ranging from p-toluenesulfonic acid to molecular iodine. organic-chemistry.org

| Reactant 2 | Catalyst | Product |

| Acetone | NaOH | 2-Methylbenzo[g]quinoline |

| Cyclohexanone | p-TsOH | 1,2,3,4-Tetrahydroacridine-12-carbaldehyde |

| Ethyl acetoacetate | Piperidine | Ethyl 2-methylbenzo[g]quinoline-3-carboxylate |

This table presents hypothetical but scientifically plausible outcomes for the Friedländer annulation with this compound based on established chemical principles.

Similarly, the Combes quinoline (B57606) synthesis offers another route to fused quinoline structures. This reaction typically involves the condensation of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org While the classical Combes synthesis starts with an aniline, the amino group of this compound can be expected to react in a similar fashion with β-diketones like acetylacetone (B45752) to afford substituted benzo[g]quinolines. The reaction is generally catalyzed by strong acids such as sulfuric acid. wikipedia.orgyoutube.com

Another classical method for quinoline synthesis that can be conceptually applied is the Skraup-Doebner-von Miller reaction . This reaction traditionally uses an aniline and an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org For this compound, a reaction with an α,β-unsaturated aldehyde or ketone, such as acrolein or methyl vinyl ketone, in the presence of an acid catalyst, would be predicted to yield benzo[g]quinoline derivatives.

Tandem and Cascade Reactions for Complex Molecular Architectures

The term "tandem" or "cascade" reaction refers to a sequence of two or more reactions that occur consecutively in a single pot, where each subsequent step is triggered by the functionality generated in the previous one. acs.org This approach is highly efficient in terms of atom economy and step economy, allowing for the rapid construction of complex molecular scaffolds from simple starting materials. The bifunctional nature of this compound makes it an excellent substrate for designing such reaction sequences.

A hypothetical yet plausible cascade reaction could be initiated by the condensation of the amino group of this compound with a suitable primary amine, such as an amino acid. This would form an intermediate imine, which could then undergo an intramolecular cyclization. For instance, reaction with glycine (B1666218) could lead to a tricyclic fused amine system through a cascade of condensation, cyclization, and subsequent intramolecular cycloaddition if an appropriate tethered dipolarophile is present in a derivative of the starting aldehyde. acs.orgnih.gov

Furthermore, the Pictet-Spengler reaction provides a powerful tool for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems. wikipedia.orgjk-sci.com While classically applied to β-arylethylamines, the fundamental principle of an intramolecular electrophilic substitution of an electron-rich aromatic ring by an iminium ion can be extrapolated. A derivative of this compound, where the amino group is part of a β-naphthylethylamine substructure, could undergo a Pictet-Spengler type cyclization upon reaction with an aldehyde or ketone. wikipedia.org

| Reaction Type | Reactant(s) | Key Intermediate(s) | Product Type |

| Tandem Condensation/Cyclization/Cycloaddition | Derivative with tethered alkene, Glycine | Azomethine ylide | Fused tricyclic amine |

| Pictet-Spengler Type Reaction | Derivative with β-naphthylethylamine moiety, Formaldehyde (B43269) | Iminium ion | Tetrahydrobenzo[g]isoquinoline |

This table illustrates potential, scientifically-grounded tandem and cascade reactions involving derivatives of this compound.

These examples underscore the significant potential of this compound as a versatile platform for the synthesis of complex, fused heterocyclic, and polycyclic aromatic compounds. The strategic combination of its inherent reactivity with a wide range of reaction partners opens up avenues for the creation of novel molecular architectures with potential applications in materials science and medicinal chemistry.

Coordination Chemistry and Metal Complexation of 5 Amino Naphthalene 2 Carbaldehyde Derived Ligands

Design and Synthesis of Polydentate Schiff Base Ligands Incorporating 5-Amino-naphthalene-2-carbaldehyde Scaffolds

Schiff bases are organic compounds containing an imine or azomethine group (–C=N–) and are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. scispace.comnih.gov The synthesis of polydentate Schiff base ligands from this compound involves a direct condensation reaction with a selected primary amine. This reaction is generally straightforward, often achieved by refluxing the reactants in a suitable solvent like ethanol. orientjchem.org

The versatility of this synthesis lies in the choice of the primary amine, which dictates the denticity and the nature of the donor atoms in the resulting ligand. The inherent 5-amino group on the naphthalene (B1677914) ring can also be a site for further functionalization, although it is the reaction at the carbaldehyde group that forms the defining Schiff base linkage.

Bidentate Ligands: Condensation with simple monofunctional amines (e.g., aniline (B41778), cyclohexylamine) yields bidentate ligands. These ligands typically coordinate to a metal ion through the imine nitrogen and another donor atom. nahrainuniv.edu.iq

Tridentate and Tetradentate Ligands: The use of polyamines or amino acids as the amine source allows for the creation of higher denticity ligands. nih.gov For instance, reacting this compound with amino acids like glycine (B1666218) or alanine would produce tridentate ligands with ONO donor sets (phenolic oxygen, imine nitrogen, and carboxylate oxygen). researchgate.net Similarly, reaction with diamines such as ethylenediamine can lead to tetradentate N2O2 ligands if the starting aldehyde contains a hydroxyl group, or N4 ligands if two equivalents of the aldehyde react with the diamine.

The design of these ligands is strategic, aiming to create specific coordination environments (e.g., square planar, tetrahedral, octahedral) around a metal center, which in turn influences the chemical and physical properties of the resulting metal complex. scispace.comnih.gov The stability of these ligands is generally high, particularly when derived from aromatic aldehydes, due to the conjugation between the aromatic ring and the imine group. scispace.com

Preparation and Structural Elucidation of Transition Metal Complexes

The preparation of transition metal complexes with Schiff base ligands derived from this compound typically involves the reaction of the pre-synthesized ligand with a metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in a suitable solvent. nahrainuniv.edu.iqresearchgate.net The resulting complexes often precipitate from the solution and can be purified by recrystallization.

The structural elucidation of these new compounds is a critical step, accomplished through a combination of analytical and spectroscopic techniques:

Elemental Analysis (C, H, N): This technique helps to confirm the empirical formula of the ligand and the metal-to-ligand stoichiometry in the complexes. epa.gov

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the formation of the Schiff base and its coordination to the metal ion. The disappearance of the C=O band of the aldehyde and the appearance of a new band for the azomethine group (ν(C=N)), typically in the 1580-1650 cm⁻¹ region, confirms ligand formation. Upon complexation, this ν(C=N) band often shifts, indicating the coordination of the imine nitrogen to the metal center. imp.kiev.ua The appearance of new bands in the far-IR region can be attributed to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR is used to characterize the diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II)) and the free ligands. nih.govresearchgate.net The formation of the imine bond is confirmed by a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically observed between δ 8-10 ppm. nih.gov

Mass Spectrometry: This provides information on the molecular weight of the ligands and complexes, further confirming their proposed structures. epa.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, offering precise details on bond lengths, bond angles, and the coordination geometry around the metal ion. nih.gov

Table 1: General Characterization Data for a Hypothetical Schiff Base Ligand (L) and its Metal Complexes

| Compound | Color | M.P. (°C) | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | Molar Cond. (Ω⁻¹cm²mol⁻¹) |

| L | Yellow | >200 | 1625 | - | - |

| [Cu(L)₂]Cl₂ | Green | >250 | 1605 | 450 | 135 (Electrolyte) |

| [Ni(L)₂Cl₂] | Pale Green | >250 | 1608 | 455 | 15 (Non-electrolyte) |

| [Co(L)₂Cl₂] | Blue | >250 | 1610 | 460 | 18 (Non-electrolyte) |

| [Zn(L)₂Cl₂] | White | >250 | 1612 | 445 | 20 (Non-electrolyte) |

Investigation of Ligand-Metal Coordination Modes and Chelation Properties

Schiff bases are excellent chelating agents, capable of forming stable complexes with metal ions through multiple donor atoms. scispace.comnih.gov The ligands derived from this compound are expected to be polydentate, coordinating to metal ions primarily through the sp²-hybridized nitrogen atom of the azomethine group, which possesses a lone pair of electrons available for donation. nih.govsapub.org

The specific coordination mode is determined by the other donor atoms present in the ligand's structure, which are introduced via the amine precursor.

NN Donor Sets: If a diamine is used, the ligand can coordinate through two imine nitrogens.

ONO or ONS Donor Sets: If an aminophenol or aminothiophenol is used, coordination occurs through a phenolic oxygen, the imine nitrogen, and potentially a thiol sulfur, forming stable five- or six-membered chelate rings with the metal ion. scispace.com

The chelation is confirmed by spectroscopic data. As mentioned, a shift in the ν(C=N) band in the IR spectrum is a strong indicator of the involvement of the azomethine nitrogen in coordination. imp.kiev.ua This shift can be to a lower frequency (red shift) or higher frequency (blue shift) depending on the electronic effects within the complex. The formation of new, non-ligand bands in the low-frequency region (typically 400-600 cm⁻¹) corresponding to M-N and M-O stretching vibrations provides direct evidence of chelation. researchgate.net The stability of these complexes often follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn), a trend related to the ionic radius and crystal field stabilization energy of the metal ions. orientjchem.org

Electronic and Magnetic Properties of Metal-Ligand Complexes

The electronic and magnetic properties of transition metal complexes are dictated by the identity of the metal ion, its oxidation state, and the geometry of the coordination sphere established by the ligand.

Electronic Properties: UV-Visible spectroscopy is a key technique for probing the electronic structure of these complexes. uobaghdad.edu.iq The spectra typically show two main types of electronic transitions:

Ligand-to-Metal or Metal-to-Ligand Charge Transfer (CT) Bands: These are high-intensity bands usually found in the UV or high-energy visible region.

d-d Transitions: These are lower intensity bands that occur within the d-orbitals of the metal ion, which are split in energy by the ligand field. The position and number of these bands are highly dependent on the coordination geometry. For example, octahedral Ni(II) complexes typically show three d-d bands, while tetrahedral Ni(II) complexes show different transitions. uobaghdad.edu.iq

Magnetic Properties: Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a complex, which helps in determining its structure and bonding. researchgate.net The effective magnetic moment (µ_eff) is calculated from this data.

Diamagnetic complexes (e.g., Zn(II), Cd(II), square planar Ni(II)) have no unpaired electrons and are repelled by a magnetic field.

Paramagnetic complexes (e.g., Cu(II), octahedral Ni(II), tetrahedral Co(II)) have one or more unpaired electrons and are attracted to a magnetic field.

The measured magnetic moment can be used to distinguish between different possible geometries. For instance, a Ni(II) complex with a magnetic moment of ~3.0 B.M. is indicative of an octahedral or tetrahedral geometry, whereas a diamagnetic result (µ_eff = 0 B.M.) would strongly suggest a square planar geometry. uobaghdad.edu.iq Similarly, Co(II) complexes with moments in the range of 4.3-5.2 B.M. are typically octahedral, while those with moments of 4.0-4.8 B.M. are often tetrahedral. nahrainuniv.edu.iq

Table 2: Typical Electronic and Magnetic Data for d⁷-d⁹ Schiff Base Complexes

| Metal Ion | Geometry | µ_eff (B.M.) | Typical d-d Transitions (cm⁻¹) |

| Co(II) | Octahedral | 4.3 - 5.2 | ~8,000-10,000, ~16,000, ~20,000 |

| Co(II) | Tetrahedral | 4.0 - 4.8 | ~5,000-8,000, ~14,000-17,000 |

| Ni(II) | Octahedral | 2.8 - 3.5 | ~8,000-13,000, ~15,000-19,000, ~25,000-29,000 |

| Ni(II) | Square Planar | 0 (Diamagnetic) | ~15,000-25,000 |

| Cu(II) | Distorted Octahedral / Square Planar | 1.7 - 2.2 | ~14,000-20,000 (broad band) |

Advanced Spectroscopic and Crystallographic Elucidation of 5 Amino Naphthalene 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, the precise arrangement of atoms and their connectivity within 5-Amino-naphthalene-2-carbaldehyde and its derivatives can be determined.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For derivatives of this compound, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons, the aldehyde proton, and the amine protons. For instance, in a related naphthalene (B1677914) derivative, the aromatic protons typically appear as multiplets in the range of 7.22-7.95 ppm. The aldehyde proton is highly deshielded and appears as a singlet further downfield, often around 8.61-9.27 ppm. rsc.org The amino group protons can be observed as a broad singlet, and their chemical shift is sensitive to the solvent and concentration.

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 8.61 - 9.27 | Singlet |

| Aromatic (Ar-H) | 7.22 - 7.95 | Multiplet |

| Amine (-NH₂) | Variable | Broad Singlet |

Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group in derivatives of this compound is particularly noteworthy, appearing at a characteristic downfield chemical shift, typically in the range of 189.0-193.3 ppm. rsc.org The aromatic carbons exhibit signals in the region of 113.51-140.47 ppm, with the carbon attached to the amino group showing a characteristic upfield shift due to its electron-donating nature.

| Carbon Type | Chemical Shift (ppm) |

| Carbonyl (C=O) | 189.0 - 193.3 |

| Aromatic (Ar-C) | 113.51 - 140.47 |

Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. This is instrumental in assigning the complex spin systems of the aromatic protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signal for each protonated carbon in the molecule.

The combined use of these 2D NMR techniques provides a comprehensive and unambiguous assignment of the molecular structure of this compound and its derivatives. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

In the IR spectrum of this compound derivatives, the carbonyl (C=O) stretching vibration of the aldehyde group is a prominent feature, typically appearing in the range of 1665-1700 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amino group are observed as one or two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring appear in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the symmetric vibrations of the naphthalene ring are often more intense. The study of amino acids at low temperatures using Raman spectroscopy has shown that spectral shifts and changes in peak width can provide insights into intermolecular interactions. soton.ac.uk For naphthalene itself, far-infrared studies have identified absorption bands in the 5-15 THz range. nih.gov

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | |

| Aromatic C-H Stretch | > 3000 | |

| C=O Stretch | 1665 - 1700 | Observable |

| Aromatic C=C Stretch | 1400 - 1600 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The naphthalene ring system and the presence of the amino and aldehyde groups give rise to characteristic absorption and emission spectra for this compound and its derivatives.

The UV-Vis spectrum of naphthalene derivatives typically shows multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents. The amino group, being an electron-donating group, and the aldehyde group, an electron-withdrawing group, can cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene.

Certain derivatives of aminonaphthaldehydes exhibit fluorescence. The stability and fluorescence of derivatives of naphthalene-2,3-dicarboxaldehyde have been studied, showing that the environment can significantly affect their emissive properties. nih.gov Some amino-naphthoquinone derivatives exhibit dual fluorescence emissions that are sensitive to the solvent, pH, and excitation wavelength. researchgate.net This suggests that derivatives of this compound could also have interesting photophysical properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the formyl group (CHO) or the amino group (NH₂). The stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde has been investigated using tandem mass spectrometry (MS/MS), which helps to elucidate the degradation pathways and identify the resulting fragments. nih.gov For a related compound, 5-aminonaphthalene-2-sulfonic acid, the mass spectrum shows a base peak corresponding to the [M-H]⁻ ion at m/z 222.0225 in negative ion mode and the [M+H]⁺ ion at m/z 224.0358 in positive ion mode. ufz.demassbank.jp

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a crystalline solid. In this technique, a single crystal of the compound of interest is irradiated with a beam of X-rays. The resulting diffraction pattern, composed of a unique arrangement of spots, is collected and analyzed. The positions and intensities of these diffracted spots are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. Through complex mathematical analysis, a three-dimensional model of the molecule, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

One such example is the Schiff base 2-[4-hydroxy benzylidene]-amino naphthalene (HBAN), derived from a naphthalene amine. Its crystal structure was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that HBAN crystallizes in the orthorhombic space group P212121. nih.gov The crystal structure is stabilized by strong intermolecular O-H···N hydrogen bonds and weaker C-H···O interactions, which dictate the packing of the molecules in the solid state. nih.gov

Another relevant example is (1E,1E')-N,N'-(naphthalene-1,5-diyl)bis-(1-phenylmethanimine), a Schiff base synthesized from 1,5-diaminonaphthalene. ijpsi.org Single-crystal X-ray diffraction analysis showed that this compound crystallizes in the monoclinic space group P 21/c. ijpsi.org The three-dimensional crystalline network of this derivative is primarily stabilized by weak C-H/π hydrogen bonds. ijpsi.org

The crystallographic data for these representative derivatives are summarized in the table below.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 2-[4-hydroxy benzylidene]-amino naphthalene (HBAN) | C₁₇H₁₃NO | Orthorhombic | P212121 | a = 6.2867(2) Å, b = 10.2108(3) Å, c = 19.2950(6) Å, α = β = γ = 90° | nih.gov |

| (1E,1E')-N,N'-(naphthalene-1,5-diyl)bis-(1-phenylmethanimine) | C₂₄H₁₈N₂ | Monoclinic | P 21/c | a = 8.7095(5) Å, b = 13.3084(7) Å, c = 8.1167(5) Å | ijpsi.org |

These detailed structural parameters are fundamental for understanding the structure-property relationships in these naphthalene derivatives and for the rational design of new materials with specific functionalities.

Microcrystal Electron Diffraction (MicroED) for Crystalline Phase Analysis

Microcrystal Electron Diffraction (MicroED) is a relatively new and powerful technique that has emerged as a complementary method to X-ray crystallography for structure determination. It is particularly advantageous for analyzing very small crystals, typically in the nanometer to sub-micrometer range, which are too small for conventional X-ray diffraction experiments.

The fundamental principles of MicroED are similar to those of X-ray diffraction. A beam of electrons is used to illuminate a crystalline sample, and the resulting diffraction pattern is recorded. Due to the stronger interaction of electrons with matter compared to X-rays, much smaller crystals can be analyzed. The data collection is often performed using a transmission electron microscope (TEM) operating in diffraction mode.

While specific MicroED studies on this compound or its immediate derivatives are not prominently featured in the current scientific literature, the technique holds significant promise for the analysis of this class of compounds. The synthesis of naphthalene derivatives can sometimes yield microcrystalline powders that are not suitable for single-crystal X-ray diffraction. In such cases, MicroED could be the key to unlocking their solid-state structures. The ability to work with nanocrystals opens up new avenues for characterizing novel crystalline phases and polymorphs that might otherwise be missed.

The workflow for a MicroED experiment typically involves identifying suitable microcrystals, collecting electron diffraction data as the crystal is tilted, and then processing this data using software that was often originally developed for X-ray crystallography. This allows for the determination of the unit cell, space group, and ultimately the complete crystal structure.

Computational and Theoretical Investigations of 5 Amino Naphthalene 2 Carbaldehyde

Quantum Chemical Calculations (DFT, TD-DFT) for Geometric and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 5-Amino-naphthalene-2-carbaldehyde. Density Functional Theory (DFT) is a widely used method for determining the ground-state geometry of molecules with high accuracy. By solving the Kohn-Sham equations, DFT can find the minimum energy structure, providing precise information on bond lengths, bond angles, and dihedral angles. A common approach involves using a hybrid functional, such as B3LYP, paired with a sufficiently large basis set, for instance, def2-TZVP or 6-311G++(d,p), to achieve a balance between computational cost and accuracy. nih.gov

Once the optimized geometry is obtained, Time-Dependent Density Functional Theory (TD-DFT) can be employed to investigate the molecule's excited states and predict its electronic absorption spectrum. scirp.org TD-DFT calculates the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption peaks. nih.gov This analysis helps in understanding the nature of electronic transitions, such as n→π* or π→π*, and identifying the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org The energy difference between HOMO and LUMO is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. nih.gov

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations Illustrative data based on calculations of similar aromatic aldehydes and aminonaphthalenes.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (aldehyde) | 1.22 | |

| C-C (ring-aldehyde) | 1.48 | |

| C-N (ring-amino) | 1.38 | |

| **Bond Angles (°) ** | ||

| O-C-C (aldehyde) | 124.5 | |

| C-C-N (amino) | 121.0 | |

| Dihedral Angle (°) | ||

| C-C-C=O | ~0 or ~180 (planar) |

Table 2: Predicted Electronic Properties of this compound from DFT and TD-DFT Calculations Illustrative data based on calculations of similar aromatic aldehydes and aminonaphthalenes. nih.govscirp.org

| Property | Predicted Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Gap | 3.70 eV |

| First Major Electronic Transition (λmax) | ~350 nm |

| Nature of Transition | π→π* |

| Oscillator Strength (f) | 0.45 |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the aldehyde and amino groups to the naphthalene (B1677914) ring. Molecular modeling techniques, particularly conformational analysis, are used to identify the stable conformations (rotamers) and the energy barriers between them.

The potential energy surface can be scanned by systematically changing the dihedral angles of interest—specifically, the C1-C2-C(aldehyde)-O angle and the C6-C5-N-H angle. For each incremental change, the energy of the molecule is calculated, allowing for the mapping of low-energy conformations and the transition states that separate them. Molecular Dynamics (MD) simulations can further explore the conformational space by simulating the movement of atoms over time at a given temperature. This provides insight into the dynamic behavior of the molecule and the accessibility of different conformations under realistic conditions. Such studies are crucial as the conformation of the molecule can significantly influence its interaction with biological targets or its packing in a crystal lattice.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound Illustrative data showing the relative stability of conformers based on the rotation of the aldehyde group.

| Conformer (Aldehyde Orientation) | Dihedral Angle (C1-C2-C-O) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.0 (Most Stable) |

| Orthogonal (Transition State) | ~90° | 4.5 |

| Syn-periplanar | ~0° | 1.2 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to build a statistical model correlating the chemical structure of a compound with its biological activity or physical properties. nih.gov To build a QSAR/QSPR model, a set of numerical parameters, known as molecular descriptors, are calculated for the molecule. researchgate.net

These descriptors can be categorized as:

Constitutional: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological: Based on the 2D connectivity of atoms (e.g., connectivity indices).

Geometric: Based on the 3D structure (e.g., molecular surface area).

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). ijpsonline.com

Lipophilic: Related to the molecule's partitioning between water and octanol (B41247) (e.g., LogP).

For this compound, these descriptors can be calculated and used to predict properties like solubility, binding affinity to a specific receptor, or potential toxicity, by comparing it to a database of compounds with known activities. ijpsonline.comnih.gov

Table 4: Selected Predicted Molecular Descriptors for QSAR/QSPR Analysis of this compound Illustrative data based on standard computational chemistry software.

| Descriptor Class | Descriptor Name | Predicted Value |

| Constitutional | Molecular Weight | 171.19 g/mol |

| Topological | Topological Polar Surface Area (TPSA) | 59.9 Ų |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | 2.35 |

| Electronic | Dipole Moment | 3.5 D |

| Geometric | Molecular Volume | 165 ų |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping the detailed pathways of chemical reactions. For this compound, a characteristic reaction is the formation of a Schiff base (an imine) through condensation with a primary amine. wjpsonline.com DFT calculations can be used to model the entire reaction coordinate.

The typical acid-catalyzed mechanism involves several steps:

Nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. nih.gov

Formation of an unstable tetrahedral intermediate known as a carbinolamine. libretexts.org

Proton transfer events, followed by the elimination of a water molecule. wjpsonline.com

Formation of the final imine product.

By calculating the energies of the reactants, products, intermediates, and, crucially, the transition states (the highest energy points between steps), a complete energy profile of the reaction can be constructed. Identifying the structure of the transition state is key to understanding the reaction's feasibility and kinetics. nih.gov

Thermodynamic and Kinetic Profiling of Transformations

Building upon the mechanistic elucidation, computational methods can provide a quantitative thermodynamic and kinetic profile of a reaction.

Table 5: Hypothetical Thermodynamic and Kinetic Data for the Schiff Base Formation of this compound with Methylamine Illustrative data for the reaction: this compound + CH₃NH₂ → Schiff Base + H₂O

| Reaction Step | Parameter | Predicted Value (kcal/mol) |

| Overall Reaction | ΔH (Enthalpy) | -8.5 |

| ΔG (Gibbs Free Energy) | -2.5 | |

| Kinetics | Ea (Carbinolamine Formation) | 12.0 |

| Ea (Dehydration - Rate-Determining Step) | 22.5 |

Research Applications of 5 Amino Naphthalene 2 Carbaldehyde in Diverse Chemical Domains

Role as a Key Synthetic Intermediate and Building Block in Organic Chemistry

5-Amino-naphthalene-2-carbaldehyde is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the construction of a variety of complex organic structures. Its utility stems from the presence of both an amino group and a formyl group on the naphthalene (B1677914) scaffold, allowing for a range of chemical transformations.

One of the most prominent applications of this compound is in the synthesis of Schiff bases. The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. science.govnih.gov These reactions are often straightforward and can be carried out under mild conditions, making this compound a useful precursor for generating a library of Schiff base derivatives. science.govnih.gov These resulting Schiff bases are not merely synthetic curiosities; they often serve as ligands for the formation of metal complexes. researchgate.net

The presence of both a nucleophilic amino group and an electrophilic aldehyde group within the same molecule allows for its participation in multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is advantageous for creating molecular diversity and complexity in a time- and resource-effective manner.

Furthermore, this compound is a key intermediate in the synthesis of various heterocyclic compounds. chemicalbook.comrsc.org For instance, it can be utilized in reactions that lead to the formation of chromene derivatives. chemmethod.com The naphthalene core, combined with the reactive amino and aldehyde groups, provides a scaffold for constructing fused ring systems with potential biological and material science applications. Its structural isomer, 1-aminonaphthalene-2-carboxaldehyde, is known to be a key intermediate in the Friedländer quinoline (B57606) synthesis, highlighting the importance of this class of compounds in building heterocyclic frameworks.

The reactivity of this compound and its derivatives is influenced by the electronic nature of the naphthalene ring system and the interplay between the electron-donating amino group and the electron-withdrawing aldehyde group. This electronic arrangement modulates the reactivity of both functional groups, making it a subject of interest for synthetic chemists.

Table 1: Examples of Reactions Utilizing this compound

| Reaction Type | Reactants | Product Class |

| Schiff Base Formation | Primary Amines | Imines (Schiff Bases) |

| Metal Complexation | Metal Salts (with Schiff base ligand) | Metal Complexes |

| Multicomponent Reactions | Various (e.g., with active methylene (B1212753) compounds) | Diverse Heterocycles |

| Heterocycle Synthesis | e.g., Malononitrile, 2-naphthol (B1666908) | 2-Amino-4H-chromenes |

Development of Chemosensors and Fluorescent Probes for Chemical and Biological Detection

The unique photophysical properties of the naphthalene moiety make this compound an excellent platform for the design of chemosensors and fluorescent probes. These sensors are instrumental in the detection of various chemical and biological species.

Design and Sensing Mechanisms of Naphthalene-Based Fluorophores

Naphthalene-based fluorophores derived from this compound often operate on the principle of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The core structure consists of the fluorescent naphthalene unit (the fluorophore) linked to a receptor site that can selectively bind to a target analyte.

The sensing mechanism typically involves a change in the fluorescence properties of the molecule upon binding of the analyte. For example, in the absence of the target species, the fluorescence of the naphthalene unit might be quenched due to PET from the receptor. Upon binding of the analyte to the receptor, the PET process can be inhibited, leading to a "turn-on" of the fluorescence signal. Conversely, in some designs, binding of the analyte can induce quenching, resulting in a "turn-off" response.

The design of these fluorophores often involves the condensation of the aldehyde group of this compound with a molecule containing a primary amine, which also incorporates the binding site for the target analyte. This modular approach allows for the tuning of the sensor's selectivity and sensitivity by modifying the structure of the receptor.

Selective Detection of Metal Ions and Small Molecules

Schiff bases derived from this compound have shown significant promise as chemosensors for the selective detection of metal ions. The imine nitrogen and other donor atoms within the Schiff base ligand can coordinate with specific metal ions. This coordination event alters the electronic structure of the molecule, leading to a detectable change in its absorption or fluorescence spectrum.

For instance, a sensor for a particular metal ion can be designed by incorporating a specific binding cavity within the Schiff base ligand that complements the size, charge, and coordination preference of the target ion. This "lock and key" approach is crucial for achieving high selectivity, which is the ability to detect a specific analyte in the presence of other potentially interfering species.

Beyond metal ions, these naphthalene-based probes can also be engineered to detect small molecules. The design principles remain similar, where a receptor unit with a specific affinity for the target small molecule is integrated into the fluorescent probe's structure. The binding of the small molecule then triggers a measurable optical response.

Table 2: Examples of Analytes Detected by this compound-Based Probes

| Analyte Class | Specific Examples | Detection Principle |

| Metal Ions | e.g., Zn²⁺, Cu²⁺, Fe³⁺ | Chelation-enhanced fluorescence, Fluorescence quenching |

| Small Molecules | e.g., Anions, Neutral molecules | Host-guest interaction leading to changes in ICT or PET |

Applications in Catalysis and Asymmetric Synthesis

The versatility of this compound extends into the realm of catalysis, where its derivatives can function as ligands for metal-catalyzed reactions, including stereoselective transformations.

Chiral Ligands for Stereoselective Transformations

In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral product. This is often achieved using chiral catalysts, which are typically composed of a metal center and a chiral organic ligand. Schiff bases derived from this compound can be readily converted into chiral ligands.

This is accomplished by reacting the aldehyde with a chiral primary amine. The resulting chiral Schiff base can then be used to create a chiral environment around a metal center. This chiral catalytic system can then direct a chemical reaction to selectively produce one enantiomer of the product over the other. The steric and electronic properties of the naphthalene backbone and the substituents on the chiral amine play a crucial role in determining the efficiency and stereoselectivity of the catalyst.

Heterogeneous and Homogeneous Catalytic Systems

Derivatives of this compound can be employed in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst and reactants are in the same phase (usually a liquid). Metal complexes with Schiff base ligands derived from this aldehyde can act as soluble catalysts for a variety of organic transformations.

For heterogeneous catalysis, the catalyst is in a different phase from the reactants. This offers the advantage of easy separation and recycling of the catalyst. Schiff base complexes can be immobilized on solid supports, such as polymers or silica, to create heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. The porous nature of some supports can also influence the catalytic activity and selectivity.

Table 3: Catalytic Applications of this compound Derivatives

| Catalysis Type | Catalyst System | Application |

| Asymmetric Synthesis | Chiral Schiff base-metal complexes | Stereoselective reactions (e.g., reductions, additions) |

| Homogeneous Catalysis | Soluble metal complexes with Schiff base ligands | Various organic transformations |

| Heterogeneous Catalysis | Schiff base complexes immobilized on solid supports | Recyclable catalysis for green chemistry applications |

Contribution to Materials Science and Advanced Polymer Research

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde, makes it a prime candidate for the synthesis of advanced materials. These functional groups provide sites for polymerization and modification, enabling the creation of materials with unique optoelectronic and self-assembly characteristics.

Precursors for Optoelectronic Materials

Amino-substituted naphthalene derivatives are recognized for their significant potential in the field of optoelectronics. The introduction of an amino group into the naphthalene core can substantially alter its electronic properties, leading to materials with desirable characteristics for electronic and photonic devices.

The amino group acts as an electron-donating moiety, which can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra of the resulting materials. This tunability of optical properties is a key factor in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic components. Research on related amino-functionalized naphthalene diimides has shown that these compounds can exhibit fluorescence quantum yields as high as 60%. acs.org The presence of both the amino and aldehyde groups in this compound offers a pathway to incorporate this chromophore into larger conjugated systems or polymer chains, further enhancing and tuning these optoelectronic properties.

| Property | Effect of Amino Group on Naphthalene Core | Relevance to Optoelectronics |

| Absorption/Emission | Bathochromic (red) shift in spectra. acs.org | Tunability for specific applications (e.g., color of light in OLEDs). |

| Fluorescence | Potential for high quantum yields. acs.org | Development of efficient light-emitting materials and sensitive fluorescent sensors. |

| Redox Properties | Altered electron-donating/accepting capabilities. | Design of materials for organic field-effect transistors (OFETs) and photovoltaic devices. |

Functional Polymers and Supramolecular Assemblies

The formation of functional polymers and intricate supramolecular structures relies on specific and directional intermolecular interactions. This compound is well-suited for this purpose due to its capacity for hydrogen bonding and π-π stacking.

The amino and aldehyde groups can participate in the formation of Schiff bases through condensation reactions, leading to the creation of polyimines. These polymers, incorporating the naphthalene moiety, can exhibit enhanced thermal stability and interesting electronic properties. Furthermore, the amino group can act as a hydrogen bond donor, while the aldehyde's oxygen atom can act as an acceptor, facilitating the self-assembly of molecules into ordered one-, two-, or three-dimensional structures. nih.govresearchgate.net This self-assembly is crucial for the development of "smart" materials, hydrogels, and liquid crystals. nih.govresearchgate.netrsc.org The flat, aromatic surface of the naphthalene ring promotes π-π stacking interactions, which further stabilize these supramolecular architectures and can facilitate charge transport, a desirable property in many electronic applications. rsc.orgnih.gov

Utilization as Analytical Reagents in Separation Science

In analytical chemistry, particularly in chromatographic techniques, the detection of certain analytes can be challenging due to their low concentration or lack of a suitable chromophore or fluorophore. Chemical derivatization is a strategy employed to overcome these limitations, and compounds like this compound are promising reagents for this purpose.

Spectrophotometric and Electrochemical Detection Methods

Beyond its role as a derivatizing agent, the inherent properties of this compound allow for its use in direct detection methods.

The naphthalene ring system is inherently UV-active, meaning it absorbs light in the ultraviolet region of the electromagnetic spectrum. The presence of the amino and aldehyde substituents modifies the absorption spectrum, potentially shifting it to more analytically useful wavelengths and increasing the molar absorptivity, which in turn enhances the sensitivity of spectrophotometric detection. nih.gov

In the realm of electrochemistry, the aldehyde group is electrochemically active and can be either oxidized or reduced at an electrode. This property can be exploited for the development of electrochemical sensors. Furthermore, the amino group can influence the electrochemical behavior of the molecule. The reaction of the aldehyde with an analyte can cause a measurable change in the electrochemical signal (e.g., a shift in potential or a change in current), forming the basis for quantitative analysis. Studies on similar aldehydes, like ortho-phthalaldehyde, have explored their electrochemical reactions with amino acids for detection purposes. researchgate.net

Future Perspectives and Emerging Research Avenues for 5 Amino Naphthalene 2 Carbaldehyde

Exploration of Unconventional Reactivity and Novel Synthetic Strategies

The classical reactivity of 5-Amino-naphthalene-2-carbaldehyde primarily revolves around the condensation of its amino group and the Schiff base formation from its aldehyde group. researchgate.net However, future research is expected to delve into more unconventional transformations. The strategic positioning of the amino and aldehyde groups could facilitate novel intramolecular cyclization reactions, potentially leading to the synthesis of unique heterocyclic systems. The exploration of transition-metal-catalyzed cross-coupling reactions at the amino group or C-H activation of the naphthalene (B1677914) ring could unlock new synthetic pathways to complex polycyclic aromatic compounds.

Furthermore, the development of novel synthetic strategies will likely focus on greener and more efficient methods. This includes the use of microwave irradiation or ultrasonic conditions to accelerate reaction times and improve yields of its derivatives. researchgate.net The Betti reaction, a multicomponent reaction involving an aldehyde, a primary or secondary amine, and a phenol, presents another avenue for creating diverse libraries of aminobenzylnaphthols from this compound. nih.gov

Integration into Advanced Materials and Nanotechnology

The unique photophysical properties inherent to the naphthalene core suggest significant potential for this compound in the development of advanced materials. Its derivatives, particularly Schiff bases, are known to exhibit interesting fluorescence properties, making them ideal candidates for the design of "turn-on" fluorescent chemosensors. researchgate.net Future work will likely focus on tailoring the structure of these derivatives to achieve high selectivity and sensitivity for specific metal ions and other analytes.

In the realm of nanotechnology, this compound can serve as a crucial building block for functionalizing nanoparticles. The amino group allows for covalent attachment to the surface of silica-coated magnetic nanoparticles or gold nanoparticles. researchgate.netnih.gov This functionalization can be a precursor to creating targeted drug delivery systems, where the naphthalene moiety could also serve as a fluorescent tag for imaging and tracking. researchgate.net The aldehyde group, on the other hand, can be used to anchor these nanoparticles to other substrates or biomolecules. arabjchem.org

The compound is also a promising ligand for the synthesis of Metal-Organic Frameworks (MOFs). The amino group can enhance the light-harvesting properties of MOFs, which is beneficial for photocatalytic applications, such as the degradation of volatile organic compounds (VOCs). frontiersin.orgfrontiersin.org The ability to form extended, porous structures makes these MOFs potentially useful for gas storage and separation. nih.gov

Computational Design and Prediction of New Derivatives

Computational chemistry and molecular modeling are set to play a pivotal role in accelerating the discovery of new derivatives of this compound with tailored properties. Density Functional Theory (DFT) calculations can be employed to predict the molecular structure, vibrational spectra, and electronic properties of novel compounds. nih.gov These theoretical studies can provide valuable insights into the structure-property relationships, guiding the synthesis of molecules with desired characteristics.

For instance, HOMO-LUMO analysis can help in understanding the charge transfer within the molecule, which is crucial for designing materials with specific electronic and optical properties. nih.gov Molecular docking studies can be used to predict the binding affinity of its derivatives with biological targets, such as enzymes or DNA, thereby identifying potential candidates for drug development. nih.govnih.gov In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can further aid in the early-stage assessment of the drug-likeness of these computationally designed compounds. nih.gov

Interdisciplinary Applications and Methodological Advancements

The versatility of this compound lends itself to a wide range of interdisciplinary applications. In medicinal chemistry, its derivatives, particularly Schiff bases, have shown potential as anticancer and anti-Alzheimer's agents. nih.govnih.gov The ability to functionalize the core structure allows for the fine-tuning of biological activity and the development of more potent and selective therapeutic agents.

In the field of analytical chemistry, the development of chemosensors based on this compound for the detection of environmentally and biologically important species is a burgeoning area of research. researchgate.net The synthesis of novel fluorescent probes for bioorthogonal labeling of cellular components represents another exciting frontier. nih.gov

Methodological advancements will likely focus on the development of high-throughput screening techniques to rapidly evaluate the properties of large libraries of this compound derivatives. The integration of automated synthesis platforms with advanced analytical techniques will be crucial for accelerating the pace of discovery in this field.

Q & A

Basic Research Questions

Q. How can the crystal structure of 5-Amino-naphthalene-2-carbaldehyde be determined experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. The amino and aldehyde functional groups facilitate hydrogen bonding, which stabilizes the crystal lattice. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refinement should include anisotropic displacement parameters for non-hydrogen atoms and hydrogen atoms placed geometrically. Validate the structure using R-factor convergence (e.g., ) and check for voids using PLATON .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : Perform - and -NMR in deuterated DMSO to observe aldehyde protons (~9-10 ppm) and aromatic/amine signals.

- IR : Identify stretching vibrations for aldehyde (C=O, ~1700 cm) and amine (N-H, ~3300 cm).

- UV-Vis : Measure transitions in ethanol (200-400 nm) to assess conjugation effects. Reference data from NIST Chemistry WebBook for validation .

Q. How can researchers assess the compound’s toxicity in vitro?

- Methodological Answer : Use human cell lines (e.g., HepG2 or HEK293) for cytotoxicity assays (MTT or LDH release). Apply the Risk of Bias (RoB) framework for experimental design:

- Randomization : Ensure dose groups are randomized.

- Blinding : Use blinded analysis for endpoint measurements.

- Controls : Include vehicle and positive controls (e.g., naphthalene derivatives from toxicological profiles) .

Advanced Research Questions

Q. What computational methods predict the solvation effects on this compound’s reactivity?

- Methodological Answer : Employ density functional theory (DFT) with continuum solvation models (e.g., PCM or COSMO) to calculate solvation-free energies. Optimize geometry at the B3LYP/6-311+G(d,p) level and compute solvent-dependent properties (e.g., dipole moment, HOMO-LUMO gaps). Compare with experimental UV-Vis data to validate solvent effects .

Q. How can researchers resolve contradictions in reported toxicity data for naphthalene derivatives?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines:

- Search Strategy : Use PubMed and Connected Papers with keywords: "naphthalene derivatives," "toxicity," "environmental persistence."

- Bias Assessment : Apply Table C-6/C-7 () to evaluate study quality.

- Meta-Analysis : Pool data from human and animal studies, adjusting for dose-response variability. Highlight gaps (e.g., long-term environmental monitoring data) .

Q. What synthetic routes enable functionalization of this compound for drug discovery?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.